Cyclohexene sulfide
Description
Structural and Mechanistic Context within Episulfide Chemistry
Cyclohexene (B86901) sulfide (B99878) belongs to the class of compounds known as episulfides or thiiranes. These are three-membered rings containing two carbon atoms and one sulfur atom. The defining feature of cyclohexene sulfide is the fusion of this reactive thiirane (B1199164) ring to a six-membered cyclohexene ring. This fusion imparts a specific stereochemistry and conformational rigidity to the molecule.
The structure of this compound has been determined to have a twisted half-chair conformation for the heavy atom skeleton, which is similar to its oxygen analog, cyclohexene oxide. cdnsciencepub.com The presence of the strained three-membered episulfide ring makes this compound susceptible to ring-opening reactions. These reactions can be initiated by various reagents and proceed through different mechanisms, often involving nucleophilic attack on one of the carbon atoms of the episulfide ring, leading to the formation of a carbon-sulfur bond. ontosight.ai The stereochemistry of the products of these ring-opening reactions is a key area of study.
Evolution of Research Trajectories in this compound Studies
Historically, research on this compound focused on its synthesis and basic reactivity. Early methods for its preparation involved the reaction of cyclohexene oxide with reagents like potassium thiocyanate (B1210189) or thiourea. orgsyn.org These methods provided access to the compound, enabling further investigation of its chemical properties.
Over time, the focus of research has shifted towards more complex transformations and applications. For instance, studies have explored the desulfurization of this compound using various metal complexes, which can lead to the formation of cyclohexene or other hydrocarbon products. princeton.edu The reaction of this compound with sulfur in the presence of accelerators has also been investigated, revealing the formation of various sulfur-containing products with relevance to rubber chemistry. allenpress.com
More recently, the polymerization of this compound has emerged as a significant area of interest. The copolymerization of this compound with carbon disulfide, for example, has been shown to produce sulfur-rich polymers with high refractive indices. figshare.comacs.orgacs.org These materials have potential applications in optics and other advanced technologies.
Contemporary Significance and Emerging Research Frontiers
In the current research landscape, this compound continues to be a molecule of interest due to its versatility. Its role as a monomer in the synthesis of novel polymers is a major driver of contemporary research. These sulfur-rich polymers exhibit interesting optical and thermal properties, making them candidates for various applications. figshare.comacs.orgacs.org
Emerging research frontiers include the development of more efficient and selective catalytic systems for the ring-opening polymerization of this compound. researchgate.netresearchgate.net The goal is to control the polymer's molecular weight, structure, and properties with greater precision. Furthermore, the exploration of this compound in the synthesis of biologically active compounds and as a building block in the creation of complex molecular architectures remains an active area of investigation. nordmann.global The study of its reactions in the presence of various catalysts continues to unveil new synthetic methodologies and mechanistic insights. iastate.edu
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀S | sigmaaldrich.comguidechem.com |
| Molecular Weight | 114.21 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 286-28-2 | sigmaaldrich.com |
| Boiling Point | 55-58 °C/12 mmHg | sigmaaldrich.comamadischem.com |
| Refractive Index (n20/D) | 1.527 | sigmaaldrich.comamadischem.com |
| Appearance | Yellow Opalescent Liquid | guidechem.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Findings/Parameters | Reference |
| Microwave Spectroscopy | Rotational constants (MHz): A = 3512.086, B = 2057.969, C = 1623.023. Consistent with a twisted half-chair structure. | cdnsciencepub.com |
| Infrared and Ultraviolet Spectroscopy | The molecule has been studied by these methods, though detailed structural data was lacking in early literature. | cdnsciencepub.com |
| Nuclear Magnetic Resonance (NMR) | Used to monitor the conversion of this compound in desulfurization reactions. | iastate.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
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Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-28-2 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Epithiocyclohexane | |
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| Record name | Cyclohexene sulfide | |
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| Record name | 7-Thiabicyclo[4.1.0]heptane | |
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| Record name | 1,2-epithiocyclohexane | |
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Advanced Synthetic Methodologies for Cyclohexene Sulfide
Established Reaction Pathways for Cyclohexene (B86901) Sulfide (B99878) Formation
The traditional synthesis of cyclohexene sulfide, also known as 7-thiabicyclo[4.1.0]heptane, relies on the transformation of pre-existing cyclohexane (B81311) frameworks. These methods are well-documented and provide reliable, albeit sometimes strenuous, routes to the target molecule.
Synthesis via Cyclohexene Oxide Derivatization
The most common and established method for preparing this compound is through the derivatization of its oxygen-containing analogue, cyclohexene oxide. This process involves a substitution reaction where the oxygen atom of the epoxide ring is replaced by a sulfur atom. A prevalent method involves the reaction of cyclohexene oxide with a sulfur-containing nucleophile, such as potassium thiocyanate (B1210189) or thiourea. orgsyn.org
For instance, a well-documented procedure involves treating cyclohexene oxide with an aqueous solution of potassium thiocyanate. orgsyn.org The reaction proceeds via a backside attack of the thiocyanate ion on one of the epoxide carbons, leading to the formation of an intermediate which subsequently cyclizes to form the thiirane (B1199164) ring and releases potassium cyanate (B1221674) as a byproduct. orgsyn.org This method is effective, with reported yields of this compound reaching 71–73%. orgsyn.org
Table 1: Synthesis of this compound from Cyclohexene Oxide
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexene Oxide | Potassium Thiocyanate | Water/Ethanol (B145695) | 36 hours | 71-73% | orgsyn.org |
Alternative Precursor-Based Syntheses
Beyond the derivatization of cyclohexene oxide, other precursors can be utilized to form this compound. These alternative pathways often involve the hydrolysis of more complex starting materials. Notable examples include:
The hydrolysis of S-(trans-2-hydroxycyclohexyl)thiuronium sulfate (B86663) in a sodium carbonate solution. orgsyn.org
The alkaline hydrolysis of 2-mercaptocyclohexyl acetate (B1210297) or 2-acetylmercaptocyclohexyl acetate. orgsyn.org
Innovations in Catalytic and Electrosynthetic Approaches
Recent advancements in chemical synthesis have introduced more sophisticated and controlled methods for producing sulfur-containing heterocycles, including electrosynthesis and advanced catalysis.
Electrosynthesis Protocols for this compound
Electrosynthesis offers a modern alternative to traditional chemical reactions, often proceeding under mild conditions without the need for harsh reagents. While direct electrosynthesis of this compound is not widely documented, protocols for related compounds highlight the potential of this approach. For example, a method for the electrosynthesis of cyclohexanethiol (B74751) has been developed by reacting cyclohexene with hydrogen sulfide in an aprotic organic solvent at room temperature. google.com This process utilizes a platinum cathode to reduce hydrogen sulfide, which then reacts with cyclohexene. google.com Such electrochemical methods could potentially be adapted for the direct formation of the thiirane ring of this compound under specific conditions. General electrochemical approaches also exist for the redox activation of hydrogen sulfide and thiols, which are fundamental processes in the synthesis of organic sulfur compounds. researcher.life
Metal-Mediated and Organocatalytic Routes
Metal-mediated and organocatalytic reactions represent the forefront of synthetic efficiency and selectivity. In the context of this compound, these methods are often explored in polymerization reactions where this compound itself is a monomer.
For example, chromium-salen and -salphen complexes have been used as catalysts for the copolymerization of this compound and carbon disulfide. acs.org These catalytic systems can produce poly(trithiocyclohexylcarbonates) in high yields and with high molecular weights. acs.org Interestingly, these reactions can be selective; the copolymerization of this compound and carbon disulfide was found to be highly selective for producing cyclohexylene trithiocarbonate (B1256668), a cyclic species, over the linear polymer under certain conditions. rsc.org
Organocatalysis also presents a metal-free alternative. The copolymerization of episulfides, like this compound, with carbon disulfide can be initiated by compounds such as PPNCl or phosphazene benzoxide to afford perfectly alternating poly(trithiocarbonates). rsc.org Furthermore, cooperative catalysis using organic Lewis pairs, such as phosphazenes and thioureas, has been shown to be effective for the living copolymerization of carbonyl sulfide with epoxides, a process that shares mechanistic principles with episulfide reactions. d-nb.info
Table 2: Catalytic Reactions Involving this compound
| Reactants | Catalyst System | Primary Product Type | Reference |
|---|---|---|---|
| This compound, Carbon Disulfide | (salphen)CrCl | Poly(trithiocyclohexylcarbonate) | acs.org |
| This compound, Carbon Disulfide | (salen)CrCl / [PPN]Cl | Cyclohexylene trithiocarbonate | rsc.org |
| Episulfides, Carbon Disulfide | PPNCl (Initiator) | Alternating Poly(trithiocarbonate) | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. royalsocietypublishing.org These principles can be applied to the synthesis of this compound by focusing on several key areas.
One major focus is the use of greener solvents and oxidants. For sulfide synthesis in general, ethanol and water have been employed as reaction solvents, with molecular oxygen from the air serving as a mild and sustainable oxidant. rsc.orgrsc.org Photocatalysis using visible light offers a way to conduct reactions under mild conditions, reducing the energy consumption typically associated with chemical synthesis. rsc.org
Furthermore, the integration of flow chemistry systems, particularly microreactors, can address the scalability issues often associated with photocatalytic reactions and improve safety and efficiency. rsc.orgrsc.org The goal is to maximize atom economy, use renewable precursors where possible, and design processes that minimize waste and prevent pollution. royalsocietypublishing.org While specific studies applying all these principles directly to this compound production are emerging, the general trend in sulfide and sulfoxide (B87167) synthesis points towards these more sustainable methodologies. rsc.org
Comprehensive Reactivity and Mechanistic Investigations of Cyclohexene Sulfide
Ring-Opening Reactions of the Thiirane (B1199164) Moiety
The cleavage of the carbon-sulfur bonds in the thiirane ring is a facile process, driven by the release of ring strain. This can be initiated by a variety of reagents, broadly classified as nucleophiles and electrophiles.
A wide array of nucleophiles can induce the ring-opening of cyclohexene (B86901) sulfide (B99878). These reactions typically proceed via an S\textsubscript{N}2 mechanism, resulting in the formation of trans-disubstituted cyclohexanes. libretexts.orgopenstax.org The nucleophile attacks one of the electrophilic carbon atoms of the thiirane ring, leading to the cleavage of a C-S bond and the formation of a thiolate intermediate, which is subsequently protonated. libretexts.org
Anilines and para-substituted anilines have been shown to react with cyclohexene sulfide in the presence of heterometallic coordination polymers as catalysts, yielding the corresponding trans-2-phenylaminocyclohexanethiol products. researchgate.net The reaction proceeds smoothly, indicating that the thiirane ring is susceptible to nucleophilic attack by amines. researchgate.net Other basic nucleophiles that can be employed for the ring-opening of epoxides, and by extension thiiranes, include hydrides, Grignard reagents, and acetylide anions. libretexts.org
The table below summarizes the ring-opening of this compound with various aniline (B41778) derivatives.
| Catalyst | Aniline Derivative | Product |
| {Co³⁺-Zn²⁺} polymer | Aniline | trans-2-Phenylaminocyclohexanethiol |
| {Co³⁺-Cd²⁺} polymer | Aniline | trans-2-Phenylaminocyclohexanethiol |
| {Co³⁺-Hg²⁺} polymer | Aniline | trans-2-Phenylaminocyclohexanethiol |
| {Co³⁺-Zn²⁺} polymer | p-Toluidine | trans-2-(p-Tolylamino)cyclohexanethiol |
| {Co³⁺-Zn²⁺} polymer | p-Anisidine | trans-2-(p-Methoxyphenylamino)cyclohexanethiol |
Data sourced from a study on heterometallic coordination polymers as catalysts. researchgate.net
While less common than nucleophilic attack, electrophilic activation of the sulfur atom can also initiate ring-opening. Lewis acids can coordinate to the sulfur atom, making the thiirane ring more susceptible to attack by even weak nucleophiles. researchgate.net For instance, the electrophilic ruthenium fragment 'Ru(η-C₅Me₅)⁺' has been shown to react with this compound, leading to the formation of benzene (B151609) and hydrogen sulfide. This reaction is proposed to proceed through an initial electrophilic attack of the ruthenium complex on the sulfur atom.
In another example, the activation of elemental sulfur by a fluoride (B91410) anion generates fluoropolysulfide anions (FSx⁻) in situ. researchgate.net These species can then initiate the ring-opening of the thiirane ring of this compound, leading to copolymerization and the formation of sulfur-rich polymers. researchgate.net
The ring-opening of this compound is highly stereoselective. Due to the S\textsubscript{N}2-like mechanism, the nucleophile attacks from the backside relative to the C-S bond being broken, resulting in an inversion of configuration at the attacked carbon. This leads exclusively to the formation of trans-disubstituted cyclohexane (B81311) products. beilstein-journals.orgresearchgate.net
In the case of unsymmetrically substituted thiiranes, the regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.org Conversely, under acidic conditions, the reaction can exhibit more S\textsubscript{N}1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.org For the symmetrical this compound, both carbon atoms of the thiirane ring are equally susceptible to nucleophilic attack.
A study on the enantioselective ring-opening of cyclohexene oxide with dithiophosphorous acid catalyzed by a Ti-salen complex provides insight into the potential for stereocontrol in similar reactions with this compound. mdpi.com The reaction yielded the ring-opened product with high enantioselectivity. mdpi.com
Electrophilic Activation and Subsequent Ring Opening
Sulfur Transfer Reactions Involving this compound
This compound can act as a sulfur atom donor in various reactions, a process known as sulfur atom transfer (SAT). This reactivity is harnessed in both intermolecular and intramolecular transformations.
This compound can transfer its sulfur atom to a variety of substrates, often facilitated by metal complexes. For example, binuclear molybdenum-sulfur complexes have been shown to be effective catalysts for sulfur transfer from this compound. acs.orgnih.gov The proposed mechanism involves a two-step process where a sulfurated complex is formed, followed by the expulsion of sulfur. acs.orgnih.gov The addition of triphenylphosphine (B44618) (PPh₃) can increase the reaction rate by intercepting the sulfurated complex to form triphenylphosphine sulfide (Ph₃PS) more rapidly. acs.orgnih.gov
Rhenium(V) dithiolate complexes also catalyze the sulfur atom transfer from thiiranes, including this compound, to triphenylarsine. iastate.eduresearchgate.net The reaction is thought to proceed through a catalytic cycle where the substrate accesses a vacant coordination site on the rhenium center. iastate.edu
The table below presents data on the catalytic conversion of this compound.
| Catalyst | Substrate | Product | Reaction Conditions |
| [Mo₂O₂(μ-S)₂{Ph₂P(O)CS₂}₂] | This compound | Cyclohexene + S | CD₂Cl₂, Ambient Temp. |
| [Mo₂O₂(μ-S)₂{Bn₂P(O)CS₂}₂] | This compound | Cyclohexene + S | CDCl₃, Ambient Temp. |
| MeReVO(edt)₂ | This compound + PPh₃ | Cyclohexene + Ph₃PS | CDCl₃, 25.0°C |
Data compiled from studies on molybdenum and rhenium catalyzed sulfur transfer reactions. iastate.eduresearchgate.net
Titanocene (B72419) disulfide complexes can also undergo sulfur atom transfer reactions. Treatment of these complexes with phosphines like trimethylphosphine (B1194731) or triphenylphosphine results in the formation of the corresponding phosphine (B1218219) sulfide and the regeneration of the titanocene complex. nih.gov
Intramolecular rearrangements involving the sulfur atom of a thiirane are less common but can occur under specific conditions, often involving the formation of transient intermediates. While direct examples involving this compound are not prevalent in the reviewed literature, related systems provide mechanistic insights. For instance, the rearrangement of allylic sulfoxides to sulfenate esters is a known acs.orgnih.gov sigmatropic rearrangement. msu.edu
In the context of β-hydroxyalkylphosphine sulfides, acid-catalyzed beilstein-journals.orgnih.gov- or researchgate.netbeilstein-journals.org-sulfur atom migrations from phosphorus to carbon have been observed. nih.gov These rearrangements proceed through a proposed two-step mechanism involving the removal of the hydroxyl group followed by the intramolecular formation of a sulfur-carbon bond. nih.gov Although this is not a direct rearrangement of a thiirane, it demonstrates the potential for intramolecular sulfur migration in suitably functionalized organosulfur compounds.
Kinetic and Mechanistic Studies of Sulfur Transfer
The transfer of a sulfur atom from this compound to other substrates, a process known as desulfurization, has been the subject of detailed kinetic and mechanistic investigations. These studies are crucial for understanding the reactivity of the thiirane ring and for developing catalytic systems for sulfur transfer reactions.
One notable study focused on the desulfurization of thiiranes, including this compound, catalyzed by an oxorhenium(V) dimer, {MeReO(edt)}2 (where edt = 1,2-ethanedithiolate). iastate.edu The reaction involves the transfer of a sulfur atom to triarylarsines. iastate.edu The rate of this reaction was found to be first order in both the thiirane and the catalyst concentration, and independent of the arsine concentration. iastate.eduacs.org This suggests that the reaction of the arsine with the rhenium intermediate occurs after the rate-determining step. iastate.edu
The rate law can be expressed as: v = k[thiirane][{MeReO(edt)}2] iastate.eduacs.org
Kinetic data for the desulfurization of this compound at 25.0 °C in CDCl3 revealed a second-order rate constant (k) of 5.58 ± 0.08 L mol⁻¹ s⁻¹. iastate.eduacs.org The activation parameters for this reaction were determined to be ΔH‡ = 10.0 ± 0.9 kcal mol⁻¹ and ΔS‡ = -21 ± 3 cal K⁻¹ mol⁻¹. iastate.eduacs.org These values provide insight into the transition state of the rate-limiting step, which is proposed to be the release of cyclohexene from a Re(VII)(O)(S) intermediate. iastate.edu
Kinetic and Thermodynamic Parameters for the Rhenium-Catalyzed Desulfurization of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 5.58 ± 0.08 L mol⁻¹ s⁻¹ | 25.0 °C in CDCl₃ |
| Enthalpy of Activation (ΔH‡) | 10.0 ± 0.9 kcal mol⁻¹ | - |
| Entropy of Activation (ΔS‡) | -21 ± 3 cal K⁻¹ mol⁻¹ | - |
Data sourced from Inorganic Chemistry, Vol. 45, No. 14, 2006. iastate.eduacs.org
Other mechanistic pathways for thiirane desulfurization have also been explored. For instance, a novel nucleophilic catalysis using sodium thiophenoxide has been described for the quantitative conversion of triphenylethylene (B188826) sulfide to triphenylethylene. tandfonline.com This reaction proceeds via a pseudo-first-order mechanism under quasi-stationary conditions. tandfonline.com Theoretical studies on the thermal decomposition of thiirane have identified two potential pathways: a homolytic ring-opening to a diradical and a bimolecular sulfur atom transfer to form a thiirane 1-sulfide intermediate. nih.gov The latter pathway is suggested to be more consistent with experimental observations. nih.gov
Oxidation Reactions of this compound
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are fundamental transformations in organosulfur chemistry.
Controlled Oxidation to Cyclohexene Sulfoxide
The selective oxidation of sulfides to sulfoxides is a common and important transformation. msu.edu Various oxidizing agents can be employed for this purpose, including hydrogen peroxide and peracids. msu.edu The controlled oxidation of this compound yields cyclohexene sulfoxide. This transformation is a key step in the synthesis of various sulfur-containing compounds. The selective synthesis of β-hydroxy sulfoxides can be achieved through a one-pot procedure involving the ring-opening of epoxides followed by oxidation, a reaction catalyzed by gallium(III) triflate. researchgate.net While this specific example does not start from this compound, it highlights the methodologies available for the controlled oxidation of sulfide functionalities to sulfoxides.
Further Oxidation to Cyclohexene Sulfone Derivatives
Further oxidation of cyclohexene sulfoxide, or the direct oxidation of this compound with stronger oxidizing agents, leads to the formation of cyclohexene sulfone. msu.edu The sulfone group is a key structural motif in a variety of pharmaceuticals and agrochemicals. rsc.org The synthesis of sulfonyl compounds through the oxidation of sulfides is a widely used method. rsc.org For instance, various sulfides can be selectively oxidized to the corresponding sulfones using hydrogen peroxide in the presence of a molybdenum-based metallomicellar catalyst. researchgate.net A novel method for the synthesis of trisubstituted cyclohexenes involves a phenyl sulfone intermediate, highlighting the utility of sulfonylated cyclohexene derivatives in organic synthesis. nsf.gov Additionally, vinyl sulfene, which can be generated from thiete 1,1-dioxide, undergoes cycloaddition reactions, demonstrating another synthetic application of sulfone-containing cyclic systems. researchgate.net
Cycloaddition and Other Pericyclic Reactions of this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of cyclohexene rings. oup.comopenstax.org
Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations involving this compound.
As detailed in section 3.2.3, the kinetics of the rhenium-catalyzed desulfurization of this compound have been thoroughly investigated. iastate.eduacs.org The reaction follows a second-order rate law, with a rate constant of 5.58 ± 0.08 L mol⁻¹ s⁻¹ at 25.0 °C in CDCl₃. iastate.eduacs.org The activation parameters, ΔH‡ = 10.0 ± 0.9 kcal mol⁻¹ and ΔS‡ = -21 ± 3 cal K⁻¹ mol⁻¹, indicate a moderately enthalpically demanding and entropically unfavorable transition state. iastate.eduacs.org
Thermodynamic data for reactions involving the thiirane ring, while not always specific to this compound, can provide valuable context. For the thermal decomposition of the parent thiirane, ab initio MO calculations have been employed to determine the thermodynamics of different reaction pathways. nih.gov The formation of a thiirane 1-sulfide intermediate is associated with an activation enthalpy (ΔH‡(298)) of 109 kJ mol⁻¹. nih.gov
In the context of polymerization, the copolymerization of cyclohexene oxide with carbon dioxide has been studied, revealing activation energies of 96.8 ± 1.6 kJ mol⁻¹ for the formation of poly(cyclohexene carbonate) and 137.5 ± 6.4 kJ mol⁻¹ for the formation of the cyclic carbonate byproduct. acs.org While this reaction involves the oxygen analog of this compound, it provides an indication of the energy barriers associated with ring-opening polymerizations of related cyclic monomers.
Kinetic Data for Rhenium-Catalyzed Desulfurization of this compound
| Parameter | Value |
|---|---|
| Rate Law | v = k[this compound][catalyst] |
| Rate Constant (k) at 25.0 °C | 5.58 ± 0.08 L mol⁻¹ s⁻¹ |
| Activation Enthalpy (ΔH‡) | 10.0 ± 0.9 kcal mol⁻¹ |
| Activation Entropy (ΔS‡) | -21 ± 3 cal K⁻¹ mol⁻¹ |
Data sourced from Inorganic Chemistry, Vol. 45, No. 14, 2006. iastate.eduacs.org
Catalytic Systems Utilizing Cyclohexene Sulfide As a Substrate
Transition Metal-Catalyzed Transformations of Cyclohexene (B86901) Sulfide (B99878)
Transition metal complexes have proven to be highly effective catalysts for the transformation of cyclohexene sulfide. princeton.edu These catalytic systems facilitate a range of reactions, primarily centered on the cleavage of the carbon-sulfur bonds within the episulfide ring. The nature of the transition metal, its ligand sphere, and the reaction conditions all play crucial roles in determining the outcome of the catalytic process, whether it be desulfurization, functionalization, or derivatization.
One of the most prominent transition metal-catalyzed reactions of this compound is its desulfurization to yield cyclohexene. princeton.edu This process involves the abstraction of the sulfur atom from the episulfide ring, a reaction driven by the thermodynamic stability of the resulting alkene and the formation of a stable metal-sulfur species. Various transition metals, including rhenium, molybdenum, and palladium, have been successfully employed to catalyze this transformation. nih.govmdpi.comhi.isresearcher.lifeacs.org
Dinuclear molybdenum-sulfur complexes have emerged as potent catalysts for the desulfurization of this compound. nih.govmdpi.comacs.orgsemanticscholar.org Complexes with the [Mo₂O₂(µ-S)₂]²⁺ core and phosphinoyldithioformate ligands have been synthesized and studied for their catalytic activity in sulfur atom transfer (SAT) reactions. nih.govmdpi.comacs.orgsemanticscholar.org These bimetallic complexes are thought to facilitate sulfur transfer through a mechanism where the episulfide coordinates to one of the molybdenum centers, followed by C-S bond cleavage and formation of a bridging persulfido ligand. hi.is The subsequent expulsion of sulfur regenerates the catalyst for the next cycle. hi.is
The reactivity of these molybdenum complexes can be influenced by the ligands and the specific episulfide substrate. For example, a binuclear molybdenum-sulfur complex with phosphinoyldithioformate ligands showed moderate reactivity with this compound. nih.govhi.isacs.org The addition of triphenylphosphine (B44618) (PPh₃) was found to significantly increase the rate of desulfurization of this compound. nih.govhi.isacs.org The proposed mechanism suggests that the reaction proceeds in two steps: the formation of a sulfurated complex followed by sulfur expulsion. The presence of PPh₃ provides a faster pathway for sulfur removal by forming triphenylphosphine sulfide (Ph₃PS). nih.govhi.isacs.org
Table 1: Catalytic Desulfurization of this compound with Molybdenum Complexes This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Substrate | Conversion (%) | Time (min) | Additional Reagents | Reference |
|---|---|---|---|---|---|
| [Mo₂O₂(µ-S)₂{Ph₂P(O)CS₂}₂] (1 mol%) | This compound | ~95 | 60 | None | mdpi.com |
| [Mo₂O₂(µ-S)₂{Bn₂P(O)CS₂}₂] (1 mol%) | This compound | 100 | 60 | None | mdpi.com |
| Binuclear Mo-S complex 3 | This compound | Moderate | - | None | nih.govhi.isacs.org |
Palladium complexes are also utilized in the catalytic desulfurization of this compound. researchgate.net While palladium catalysts are well-known for their role in various cross-coupling and dehydrogenation reactions, nih.govresearchgate.net their application in sulfur abstraction from episulfides is also significant. The mechanism of palladium-catalyzed desulfurization can be complex and may involve the formation of palladium sulfide species. lehigh.edu
Studies with Pd(II) tripeptide complexes have shown that they can catalyze the conversion of this compound to cyclohexene. researchgate.net The reaction progress, monitored by ¹H-NMR spectroscopy, indicated a conversion of up to approximately 30%. researchgate.net The interaction of sulfur with palladium surfaces is a critical aspect, with chemisorbed sulfur species influencing the catalytic activity of palladium in hydrogenation reactions, which shares mechanistic relevance with desulfurization. acs.org The formation of stable palladium-sulfur compounds, such as Pd₄S, can in some cases lead to sulfur-tolerant catalysts for other reactions. mdpi.com
Beyond desulfurization, transition metal catalysts can promote the functionalization and derivatization of this compound. These reactions typically involve the ring-opening of the episulfide followed by the introduction of new functional groups. For instance, the reaction of this compound with iron carbonyl complexes like Fe₃(CO)₁₂ leads to the formation of sulfur-containing organometallic complexes. princeton.edu
The field of catalytic functionalization of alkenes, including cyclic ones, is vast and provides a conceptual basis for potential reactions with this compound. rsc.org For example, visible light photocatalysis has emerged as a powerful tool for the functionalization of unactivated alkenes. rsc.org While direct applications to this compound are less documented, the principles of generating radical intermediates that add across a double bond could be extended to the C-S bonds of episulfides. Similarly, methods for the late-stage functionalization of C-H bonds in cyclic systems using iron catalysts could inspire new approaches to derivatizing the cyclohexane (B81311) backbone of this compound. nih.gov The development of catalytic reactions for alkynyl sulfides, which involves the functionalization of a carbon-sulfur bond, also offers parallels for the potential derivatization of this compound. researchgate.net
The design of the ligand sphere around the transition metal center is paramount in controlling the efficiency and selectivity of catalytic transformations involving this compound. rsc.org The electronic and steric properties of the ligands can influence the catalyst's stability, its affinity for the substrate, and the energetics of the catalytic cycle. mdpi.commdpi.com
In molybdenum-catalyzed desulfurization, the use of non-rigid phosphinoyldithioformate ligands allows the complex to accommodate the episulfide substrate and any co-reagents without significant deactivation. nih.govacs.org The organic substituent on the phosphorus atom of these ligands has been shown to impact the non-rigid properties and behavior of the complex in solution, which in turn affects its catalytic activity. mdpi.comsemanticscholar.org For instance, bulky phosphine (B1218219) ligands can prevent catalyst dimerization and deactivation. mdpi.com
In the broader context of transition metal catalysis, the strategic use of noncovalent interactions between the ligand and the substrate is a key strategy for achieving high stereochemical control. mdpi.com Chiral ligands are instrumental in asymmetric catalysis, and their design often involves creating a well-defined chiral pocket around the metal center. nih.gov For example, heterobimetallic bismuth-rhodium paddlewheel complexes with specifically designed chiral ligands have shown outstanding selectivity in various carbene transfer reactions. nih.gov While not directly applied to this compound, these principles of ligand design, which utilize factors like London dispersion forces to create a specific chiral environment, are highly relevant for developing future selective catalytic transformations of episulfides. nih.gov The orientation and conformation of ligands can also play a crucial role in creating accessible catalytic sites, as seen in some metal-organic frameworks used for cyclohexene oxidation. researchgate.net
Molybdenum-Sulfur Complexes in Episulfide Reactions
Catalytic Functionalization and Derivatization
Organocatalytic and Biocatalytic Approaches
The application of organocatalysis and biocatalysis to this compound offers metal-free and environmentally benign routes to valuable chemical structures. These approaches leverage small organic molecules or enzymes to achieve high selectivity and efficiency under mild conditions.
Organocatalytic Strategies:
A significant organocatalytic application of this compound is its copolymerization with carbon disulfide (CS₂) to produce poly(trithiocarbonate)s. rsc.org These sulfur-rich polymers are of interest for their high refractive indices, making them suitable for optical materials. acs.org The reaction can be controlled to selectively yield either linear polymers or cyclic trithiocarbonates. rsc.org
Metal-free initiators, such as onium salts (e.g., tetrabutylammonium (B224687) halides), can effectively catalyze this copolymerization. rsc.org In the presence of an excess of CS₂, these initiators promote the formation of poly(trithiocarbonate)s with high linear selectivity (up to 95%). rsc.org Conversely, using catalysts like tetrabutylammonium fluoride (B91410) (TBAF) can steer the reaction exclusively towards the formation of cyclic trithiocarbonates with very high activity. rsc.org The choice of initiator and reaction conditions, including temperature and reactant ratios, plays a crucial role in determining the product distribution between linear polymer and cyclic by-product. rsc.orgacs.org For instance, the use of 1-dodecanethiol (B93513) as a transfer agent can improve the linear/cyclic selectivity. rsc.org
Table 1: Organocatalytic Copolymerization of this compound and CS₂ This table presents data on the selective coupling of this compound with carbon disulfide under various metal-free catalytic conditions.
| Catalyst/Initiator | Co-catalyst/Agent | Product | Selectivity (Linear/Cyclic) | Molar Mass (kg mol⁻¹) | Ref |
|---|---|---|---|---|---|
| Onium Salts | Excess CS₂ | Poly(trithiocarbonate) | 95% | - | rsc.org |
| TBAF | - | Cyclic Trithiocarbonate (B1256668) | - | - | rsc.org |
Biocatalytic Transformations:
Enzymes and whole-cell systems provide a powerful platform for the selective transformation of sulfides. Biocatalysis avoids the need for heavy metals and often proceeds with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov
One key biocatalytic reaction is sulfoxidation. While direct studies on this compound are limited, research on analogous compounds like cyclohexyl alkyl sulfides demonstrates the potential of this approach. For example, cyclohexyl phenyl sulfide (CPS) has been used as a model compound for sulfur-containing components in heavy oil. acs.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) and flavin-dependent monooxygenases (BVMOs) are known for their ability to oxidize sulfides to sulfoxides. mdpi.com The monooxygenase HAPMO, for instance, can efficiently oxidize cyclohexyl methyl sulfide and cyclohexyl ethyl sulfide to enantiomerically pure (S)-sulfoxides. mdpi.com
Whole-cell biotransformations offer a cost-effective alternative to using purified enzymes, as they circumvent the need for expensive cofactor regeneration. mdpi.com For example, the fungus Mortierella isabellina and bacterium Rhodococcus sp. are used for the asymmetric oxidation of sulfides. In one study, the biotransformation of cyclohexylmethyl sulfide using Streptomyces phaeochromogenes resulted in the formation of both (S)- and (R)-sulfoxide enantiomers over time, highlighting the complex enzymatic machinery within microorganisms. mdpi.com
Enzymatic ring-opening of episulfides is another potential biocatalytic route. Halohydrin dehalogenases, for example, are known to catalyze the ring-opening of epoxides and could be applied to episulfides. acs.org These reactions can be performed with a variety of nucleophiles, offering a versatile method for producing functionalized thiols. acs.org
Heterogeneous Catalysis with Metal Sulfide Systems
Heterogeneous catalysis using metal sulfide systems is fundamental in industrial processes like hydrodesulfurization (HDS) and hydrodeoxygenation (HDO). rsc.orgmdpi.com These catalysts, typically based on molybdenum or tungsten sulfides promoted by cobalt or nickel (CoMoS, NiWS), are highly effective in breaking C-S and C-O bonds. rsc.orgcapes.gov.br While often used to remove sulfur from petroleum feedstocks, their catalytic properties can also be applied to the transformation of sulfur-containing substrates like this compound.
Transition metal sulfides (TMS) are recognized for their catalytic activity in various reactions, including hydrogenation and CO₂ reduction. capes.gov.brnih.gov Unsupported nickel-tungsten (Ni-W) sulfide catalysts have been shown to be active in the hydrogenation of cyclohexanone, with a high selectivity towards cyclohexene. researchgate.net This indicates the capability of these catalysts to perform hydrogenation and dehydration reactions on a C6-ring structure. The catalytic activity is often linked to a synergetic effect between the two metals, with a maximum effect observed at a specific Ni/(Ni+W) ratio. researchgate.net
In the context of this compound, these catalytic systems could facilitate several transformations:
Hydrodesulfurization (HDS): The primary function of CoMo and NiMo catalysts is to cleave carbon-sulfur bonds. rsc.org Applied to this compound, this would likely lead to the formation of cyclohexene and/or cyclohexane, with the sulfur being converted to hydrogen sulfide (H₂S).
Hydrogenation: Metal sulfide catalysts are also active for hydrogenation. capes.gov.br This could result in the saturation of the double bond in this compound to form thiacyclohexane (cyclohexane sulfide) or, if combined with C-S bond cleavage, the formation of cyclohexane.
Ring-opening/Thiol Synthesis: The addition of hydrogen sulfide to cyclohexene over a Co-Molybdate on alumina (B75360) catalyst is a known method for synthesizing cyclohexanethiol (B74751). acgpubs.org This demonstrates that metal sulfide catalysts can facilitate the formation of thiols from related precursors.
The performance of these catalysts is influenced by the specific metal composition, the support material (e.g., alumina, silica), and the reaction conditions. rsc.orgscience.gov For instance, sulfided NiMo catalysts have shown a stronger ability to saturate benzene (B151609) rings compared to sulfided CoMo catalysts. rsc.org The chemical diversity of metal sulfides, including mixed-metal systems, allows for the tuning of catalytic activity and selectivity for specific transformations. nih.gov
Table 2: Potential Reactions of this compound with Heterogeneous Metal Sulfide Catalysts This table outlines the expected products from the reaction of this compound over common heterogeneous metal sulfide catalysts based on their known activities.
| Catalyst System | Primary Catalytic Function | Expected Product(s) from this compound | Ref |
|---|---|---|---|
| CoMoS / NiMoS | Hydrodesulfurization (HDS) | Cyclohexene, Cyclohexane, H₂S | rsc.org |
| Ni-W Sulfide | Hydrogenation / Dehydration | Thiacyclohexane, Cyclohexene, Cyclohexane | researchgate.net |
Polymerization Chemistry and Materials Science Applications of Cyclohexene Sulfide
Ring-Opening Polymerization (ROP) Dynamics of Cyclohexene (B86901) Sulfide (B99878)
The primary route for polymerizing cyclohexene sulfide is through ring-opening polymerization (ROP), where the strained thiirane (B1199164) ring is opened, allowing for the formation of long polymer chains. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the catalyst system employed. The choice of initiator or catalyst is crucial as it dictates the polymerization dynamics, the structure of the resulting polymer, and its properties.
The homopolymerization of this compound yields poly(this compound), a polythioether. This reaction involves the nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to its opening and the formation of a propagating species.
The polymerization can proceed through different mechanisms:
Cationic ROP : Initiated by Lewis acids, this mechanism involves a propagating sulfonium (B1226848) ion. The polymerization of cyclohexene oxide, the oxygen analog of this compound, has been shown to proceed via a cationic mechanism, suggesting a similar pathway is feasible for the sulfide. researchgate.net For instance, the living cationic ROP of cyclohexene oxide has been achieved using additives that form "dormant" species, which helps in controlling the polymerization. osaka-u.ac.jp
Anionic ROP : This mechanism is initiated by nucleophiles like organometallic compounds or strong bases. For episulfides like propylene (B89431) sulfide, anionic ROP is well-established and can be controlled to produce well-defined polymers. acs.org Thiol/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) initiating systems have been used for the controlled ROP of functional episulfides. researchgate.net
Coordination Polymerization : Transition metal catalysts can be used to control the polymerization. For example, various aluminum and zinc-based catalysts are effective for the ROP of cyclohexene oxide, often leading to stereoregular polymers. rsc.orgacs.org Amine triphenolate iron(III) complexes have also demonstrated extremely high activity for the ROP of cyclohexene oxide, proceeding through a proposed bimetallic synergistic mechanism. mdpi.com
The resulting poly(this compound) typically has an atactic microstructure, meaning the stereochemistry of the repeating units is random. This lack of stereoregularity results in an amorphous polymer. frontiersin.orgresearchgate.net The structure of the polymer is primarily a head-to-tail arrangement of the monomer units, forming a linear polythioether chain.
Copolymerization significantly broadens the range of materials that can be produced from this compound, allowing for the fine-tuning of polymer properties by incorporating different comonomers.
A significant area of research has been the copolymerization of this compound (CHS) with carbon disulfide (CS₂). This reaction produces poly(trithiocyclohexylcarbonates) (PCS), a class of sulfur-rich polymers with high refractive indices. acs.org The copolymerization is typically catalyzed by chromium-salen or chromium-salphen complexes in the presence of a cocatalyst like a bis(triphenylphosphine)iminium salt ([PPN]X). acs.org
Both polymeric and cyclic products can be formed during this process. acs.org Salphen-based catalysts have shown higher productivity and selectivity for the polymer compared to salen-based ones, yielding polymers with molecular weights up to 18 kg/mol . acs.org The resulting PCS polymers are amorphous and exhibit a high glass transition temperature (Tg) of around 80 °C and a high refractive index (n > 1.72). acs.org
The reaction conditions, such as temperature and time, can be optimized to maximize the yield and selectivity for the copolymer. For example, with a (salphen)CrCl catalyst at a higher temperature, a copolymer selectivity of 72% can be achieved in a short reaction time. acs.org However, longer reaction times can favor the formation of the stable cyclic trithiocyclohexylcarbonate byproduct. acs.org
| Catalyst/Cocatalyst | Temp (°C) | Time (h) | CHS Conversion (%) | Selectivity for Polymer (%) | Mn (kg/mol) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|
| (salphen)CrCl/[PPN]N₃ | 25 | 16 | 100 | 76 | 18.0 | 1.4 |
| (salphen)CrCl/[PPN]N₃ | 50 | 3 | ~100 | 72 | 8.0 | - |
| (salen)CrCl/[PPN]N₃ | 25 | 16 | 100 | 41 | - | - |
| (salen)CrCl/[PPN]Cl | 50 | 24 | 100 | ~20 | 11.4 | 1.3 |
This compound can be copolymerized with other monomers besides CS₂ to create polymers with different functionalities and properties. One notable example is the copolymerization with cyclic selenolactones (SBL). nih.gov
Copolymerization with Selenolactones (SBL): The ring-opening copolymerization of this compound (CHS) and SBL can be catalyzed by phosphazene bases with thiols. This reaction yields poly(thioester-alt-selenoether)s. For CHS, the reaction proceeds with a turnover frequency (TOF) of 200 h⁻¹ at 25 °C, producing polymers with number-average molecular weights (Mn) in the range of 3.5–12.8 kg mol⁻¹ and a glass transition temperature (Tg) of -4.2 °C. nih.gov This demonstrates a method to introduce both thioester and selenoether linkages into the polymer backbone, which can impart properties like oxidative responsiveness. nih.gov
While direct reports on the copolymerization of this compound with monomers like sulfur dioxide (SO₂) are sparse, the analogous reactions with cyclohexene oxide (CHO) are well-documented and suggest potential pathways. The alternating copolymerization of CHO with SO₂ using salenCr(III)Cl catalysts produces poly(cyclohexene sulfite). researchgate.netrsc.orgrsc.orgjst.go.jprsc.org Similarly, CHO has been copolymerized with carbonyl sulfide (COS) to yield poly(cyclohexene monothiocarbonate). epa.govrsc.orgmdpi.com These reactions with the oxygen analog highlight the potential for developing a broader range of comonomer systems for this compound.
Copolymerization of this compound with Diverse Monomers
Copolymerization with Carbon Disulfide to Poly(trithiocyclohexylcarbonates)
Controlled Polymerization Techniques for Precision Synthesis
Achieving control over polymer molecular weight, dispersity (Đ), and architecture is crucial for creating high-performance materials. For episulfides, including this compound, several controlled polymerization techniques have been explored. Controlled polymerization is characterized by features of a living polymerization, such as a linear increase in molecular weight with monomer conversion and the ability to form block copolymers. osaka-u.ac.jp
Anionic ring-opening polymerization (AROP) of episulfides is a prominent method for achieving such control. acs.org
Living Anionic ROP: Systems initiated by alcohols or amines in the presence of γ-thiolactones and a strong, non-nucleophilic base have been developed for the controlled AROP of propylene sulfide. acs.org This allows for the synthesis of well-defined poly(propylene sulfide) with controlled molar masses and narrow dispersities. acs.org Thiol/DBU initiating systems have also been shown to facilitate living episulfide polymerizations, enabling the creation of various polymer architectures. researchgate.net
Controlled ROCOP: The ring-opening copolymerization of this compound with selenolactones (SBL) also exhibits characteristics of a controlled process, yielding polymers with defined molecular weights. nih.gov This method allows for the creation of block copolymers by the sequential addition of different epoxides (or in this case, episulfides), demonstrating the living nature of the polymerization. nih.gov
While cationic polymerization of episulfides can be difficult to control due to side reactions, living cationic ROP has been successfully demonstrated for cyclohexene oxide by using additives that create "dormant" propagating species, resulting in polymers with predictable molecular weights and narrow dispersities (Đ < 1.2). osaka-u.ac.jp This suggests that similar strategies could potentially be applied to control the cationic ROP of this compound.
Structural Characterization of this compound-Derived Polymers
The comprehensive characterization of polymers derived from this compound is essential to understand their structure-property relationships. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the polymer's primary structure. mdpi.com For instance, in the copolymer of CHS and CS₂, NMR confirms the formation of the poly(trithiocyclohexylcarbonate) structure. acs.org For polymers made from cyclohexene oxide, ¹³C NMR is used to analyze the tacticity by examining the carbonyl and methylene (B1212753) regions of the spectra, which can distinguish between isotactic and syndiotactic sequences. mdpi.comcolab.ws
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. acs.orgrsc.org Narrow dispersity values (typically close to 1.1) are indicative of a controlled or living polymerization process. acs.org
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful technique for detailed structural analysis. It provides information on the absolute molecular weight of polymer chains, confirms the end-group structures, and can reveal the presence of different polymer series (e.g., cyclic vs. linear) in a sample. acs.orgmdpi.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to measure key thermal properties, most notably the glass transition temperature (Tg). The Tg of poly(trithiocyclohexylcarbonate) derived from CHS and CS₂ is found to be around 80 °C, indicating a relatively rigid polymer backbone. acs.org
These characterization methods collectively provide a detailed picture of the polymer's architecture, molecular weight distribution, and thermal properties, which are critical for its potential applications.
Theoretical and Computational Studies of Cyclohexene Sulfide
Electronic Structure and Bonding Analysis
The electronic structure of cyclohexene (B86901) sulfide (B99878) is characterized by the interplay between the strained episulfide ring and the adjacent double bond of the cyclohexene moiety. Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deep insights into the nature of the chemical bonds and electron distribution within the molecule. usp.brnih.govmdpi.com
QTAIM analysis allows for the characterization of bonding based on the topology of the electron density. nih.govmdpi.comconicet.gov.ar In cyclohexene sulfide, this analysis reveals the nature of the carbon-sulfur bonds within the thiirane (B1199164) ring. These bonds exhibit features of strained covalent bonds, with bond critical points indicating the paths of maximum electron density between the atoms.
Conformational Landscapes and Ring-Inversion Processes in this compound
The cyclohexene ring is known for its conformational flexibility, primarily existing in a half-chair conformation. The fusion of the thiirane ring introduces additional constraints and alters the energy landscape of the ring-inversion process. The inversion of the cyclohexene ring typically proceeds through a twist-boat intermediate. echemi.comresearchgate.net
Computational studies, often using methods like MP2 and DFT, can map the potential energy surface for this ring interconversion. researchgate.net For cyclohexene itself, the energy barrier for ring inversion is reported to be between 5.2 and 6.6 kcal/mol according to quantum chemical methods. echemi.com The process involves a transition from the stable half-chair conformation to a higher-energy twist-boat conformation, which then inverts to the alternative half-chair. echemi.comresearchgate.net The boat conformation itself is often a central point on a flattened energy plateau, representing the saddle point for the inversion. echemi.com
The presence of the fused episulfide ring in this compound modifies this landscape. The rigid three-membered ring influences the puckering of the six-membered ring and the energy barriers to inversion. The strain of the thiirane ring can affect the relative stability of the half-chair and boat-like conformations. Studies on heterocyclic analogues of cyclohexene show that the replacement of a methylene (B1212753) group with a heteroatom significantly changes the potential-energy surface. researchgate.net In silacyclohexanes, for example, ring inversion barriers are considerably lower than in their carbon counterparts due to longer bond lengths and different bond angles, a principle that can be extended to understand the effects of the sulfur-containing ring. nih.gov
| Conformation | Relative Energy (kcal/mol) - Cyclohexene |
| Half-Chair | 0 (Global Minimum) |
| Twist-Boat | ~5.5 |
| Boat | ~5.5 |
Note: This interactive table shows typical relative energy values for cyclohexene conformations based on computational studies. The exact values for this compound would be influenced by the fused thiirane ring.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of reactions involving this compound. helsinki.fichemrxiv.org DFT calculations are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies, providing a molecular-level understanding of reactivity. chemrxiv.orgacs.orgresearchgate.net
One area of study is the role of this compound and related compounds in catalysis. For instance, DFT has been used to model the catalytic conversion of this compound to cyclohexene. These studies can reveal the optimized structures of catalyst-substrate complexes and intermediates, helping to understand how the catalyst facilitates the desulfurization reaction.
This compound also serves as a model for understanding the behavior of sulfur compounds in other chemical processes. It has been used as a radical inhibitor in pyrolysis studies. mit.edu Computational models, such as those generated by the automated Reaction Mechanism Generator (RMG), can clarify the key reaction steps. mit.edu In the pyrolysis of di-tert-butyl sulfide, for example, simulations showed that cyclohexene acts as a radical trap, significantly altering the product distribution by providing hydrogen atoms to reverse certain radical propagation steps. mit.edu
Furthermore, theoretical studies have investigated sulfur atom transfer reactions from thiiranes, including this compound, to various substrates. chemrxiv.org These computational investigations help to rationalize experimental kinetic data and propose detailed catalytic cycles. chemrxiv.org
| Reaction Type | Computational Method | Key Findings |
| Pyrolysis Inhibition | RMG, CCSD(T) | Cyclohexene acts as a radical inhibitor, altering reaction pathways by donating hydrogen atoms. mit.edu |
| Catalytic Desulfurization | DFT | Elucidation of catalyst-substrate interactions and reaction intermediates. |
| Nucleophilic Attack | DFT (ωB97X-D) | Provides a comprehensive picture of reaction mechanisms with nucleophiles, showing that intramolecular decomposition pathways often have the lowest activation barriers for polysulfide intermediates. chemrxiv.org |
Note: This interactive table summarizes findings from computational studies on reactions involving this compound and related sulfur compounds.
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict the spectroscopic properties of molecules, which serves as a crucial link between theoretical models and experimental reality. chimia.ch For this compound, theoretical calculations can generate predicted vibrational (Infrared and Raman) and NMR spectra. researchgate.netacs.orgresearchgate.net
DFT calculations, using functionals such as B3LYP or B3PW91, can predict vibrational frequencies. researchgate.net These theoretical spectra, when compared with experimental data, allow for the confident assignment of observed spectral bands to specific molecular vibrations. researchgate.netacs.org Often, calculated frequencies are scaled to better match experimental results, accounting for anharmonicity and limitations in the theoretical model. researchgate.net The excellent agreement often found between scaled theoretical predictions and experimental spectra validates the accuracy of the computed molecular structure and force field. researchgate.net
For example, studies on cyclohexene have utilized ab initio calculations to reproduce fundamental infrared and Raman spectra, allowing for detailed interpretation of the C-H stretching regions. researchgate.net This same approach can be applied to this compound to understand how the sulfur atom influences the vibrational modes of the cyclohexene ring. Comparing computational results with experimental spectra is a powerful method for confirming the structure of reaction products or for studying intermolecular interactions. frontiersin.org
Advanced Applications of Cyclohexene Sulfide As a Synthetic Building Block
Precursor for Complex Sulfur-Containing Heterocyclic Scaffolds
The unique structural attributes of cyclohexene (B86901) sulfide (B99878) make it an ideal starting material for the synthesis of intricate sulfur-containing heterocyclic systems. The ring-opening of the thiirane (B1199164) moiety, cycloaddition reactions involving the double bond, and copolymerization are primary strategies employed to generate these complex scaffolds.
One notable application is in the synthesis of thiadecalins. For instance, through a multi-step process, cyclohexene sulfide has been successfully converted to 1-thiadecalin and 2-methyl-1-thiahydrindan. researchgate.net These saturated bicyclic sulfides are important structural motifs in various natural products and pharmacologically active compounds.
Furthermore, this compound has been utilized in copolymerization reactions to create novel sulfur-rich polymers. acs.org The copolymerization with carbon disulfide, catalyzed by chromium salen or salphen complexes, yields poly(trithiocyclohexylcarbonates). acs.orgresearchgate.net These polymers are notable for their high sulfur content, which imparts unique properties such as high refractive indices (n > 1.72) and antimicrobial activity. acs.org The reaction demonstrates the ability to control polymer synthesis, achieving high yields and molecular weights up to 18 kg/mol , although the formation of cyclic trithiocarbonate (B1256668) by-products can occur, particularly at extended reaction times. acs.org
The reactivity of this compound is also harnessed in annulation reactions to build condensed heterocyclic systems. While reactions with 2-quinolinesulfenyl halides can be complex and lead to by-products, the underlying principle of electrophilic addition and subsequent cyclization is a powerful tool for creating polycyclic sulfur-containing molecules. mdpi.com The development of catalytic systems for the cycloaddition of epoxides (the oxygen analogues of thiiranes) with carbon disulfide to form cyclic dithiocarbonates further highlights the potential for similar transformations using this compound to access five-membered heterocyclic rings. rsc.org
Table 1: Synthesis of Sulfur-Containing Heterocycles from this compound This table summarizes key synthetic transformations using this compound as a precursor for complex heterocyclic structures.
| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Multi-step synthesis | 1-Thiadecalin, 2-Methyl-1-thiahydrindan | Demonstrates utility in synthesizing saturated bicyclic sulfide scaffolds. | researchgate.net |
| This compound | Carbon Disulfide, (salphen)CrCl / [PPN]N₃ | Poly(trithiocyclohexylcarbonate) | Produces sulfur-rich polymers with high molecular weight and high refractive index. Selectivity for the polymer is highest at shorter reaction times. | acs.org |
| This compound | Palladium(II) complexes | Polythioether | Preliminary results indicate that palladium complexes can catalyze the formation of polythioethers from episulfides. | researchgate.net |
Intermediate in the Synthesis of Functionally Diverse Organic Molecules
This compound is a key intermediate for producing a variety of organic molecules with diverse functionalities. nordmann.global Its ability to introduce the cyclohexylthio- moiety into molecular structures is particularly valuable for creating compounds with specific biological or material properties.
The ring-opening of the thiirane ring by nucleophiles is a fundamental transformation that allows for the introduction of various functional groups. This reactivity is analogous to that of cyclohexene oxide, where ring-opening with thiols is a common method to produce trans-β-hydroxy sulfides. beilstein-journals.org These β-hydroxy sulfides are crucial intermediates in the synthesis of pharmaceuticals and other chemical entities like allylic alcohols and benzothiazepines. beilstein-journals.org Similarly, the reaction of this compound with nucleophiles can generate β-mercapto-functionalized cyclohexanes, which are precursors to a wide range of derivatives.
The application of this compound extends to materials science, particularly in the synthesis of sulfur-rich polymers. The copolymerization of this compound and carbon disulfide not only forms complex heterocyclic backbones but also results in materials with practical applications. acs.org The resulting poly(trithiocyclohexylcarbonates) have been shown to possess high refractive indices, making them suitable for optical applications, and they exhibit activity against bacteria such as Escherichia coli and moderate activity against Staphylococcus aureus. acs.org
The versatility of the sulfur atom allows for further transformations. For example, the sulfide linkage can be oxidized to form sulfoxides or sulfones, introducing new functional groups and altering the electronic and steric properties of the molecule. This post-polymerization modification or functionalization of smaller molecules derived from this compound opens pathways to an even broader range of functionally diverse compounds.
Table 2: Examples of Functionally Diverse Molecules Derived from this compound This table provides examples of molecules and materials synthesized using this compound as a key intermediate.
| Intermediate | Transformation | Product Class | Key Functional Attributes | Potential Applications | Reference(s) |
|---|---|---|---|---|---|
| This compound | Copolymerization with CS₂ | Sulfur-rich polymer | High sulfur content, high refractive index, thioether backbone | Optical materials, antimicrobial coatings | acs.org |
| This compound | Ring-opening with nucleophiles | β-Functionalized cyclohexyl mercaptans | Versatile handles for further synthesis (e.g., oxidation, alkylation) | Pharmaceutical intermediates, fine chemicals | nordmann.globalbeilstein-journals.org |
| This compound | Desulfurization | Cyclohexene | Sulfur transfer reactions | Synthetic methodology | researcher.life |
Regioselective and Stereoselective Transformations in Fine Chemical Synthesis
The precise control of reactivity is paramount in fine chemical synthesis, and this compound provides a platform for exploring and implementing regioselective and stereoselective transformations. slideshare.net The stereochemistry of the cyclohexane (B81311) ring and the reactivity of the thiirane and alkene functionalities can be manipulated to yield specific isomers of a desired product.
Stereoselectivity is often observed in addition reactions to the cyclohexene double bond. For example, the bromination of cyclohexene proceeds stereoselectively to give the trans-dibromide product. slideshare.net This principle of achieving a specific stereoisomer is critical in synthesizing complex molecules where biological activity is dependent on the precise three-dimensional arrangement of atoms.
The ring-opening of the thiirane (episulfide) ring is another key area where stereoselectivity is crucial. Reactions involving the nucleophilic attack on the thiirane carbon atoms typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the site of attack. In the analogous case of cyclohexene oxide, ring-opening with various nucleophiles is highly stereoselective, yielding trans-disubstituted cyclohexane products. beilstein-journals.org For instance, the use of specific catalysts can lead to the desymmetrization of meso-epoxides with high enantioselectivity, a strategy that is also applicable to sulfur-based heterocycles. beilstein-journals.org
Regioselectivity, which dictates the site of a chemical reaction when multiple possibilities exist, is also a key consideration. slideshare.netmasterorganicchemistry.com In reactions involving unsymmetrical reagents with this compound, the electronic and steric environment of the alkene and thiirane moieties influences where the new bonds form. For example, in the annulation reactions of 2-quinolinesulfenyl halides with various alkenes, the addition of the sulfur atom occurs with high regioselectivity, typically following Markovnikov or anti-Markovnikov patterns depending on the substrate. mdpi.com While the reaction with cyclohexene itself can be less straightforward, these studies provide a framework for developing highly regioselective transformations. The ability to control both the region and the stereochemical outcome of reactions makes this compound a powerful tool for the efficient synthesis of fine chemicals with well-defined structures. rsc.org
Table 3: Regioselective and Stereoselective Reactions Involving the Cyclohexene Scaffold This table highlights transformations where the cyclohexene framework directs specific isomeric outcomes, with this compound expected to follow similar principles.
| Substrate | Reagent(s) / Catalyst | Transformation | Selectivity | Product | Reference(s) |
|---|---|---|---|---|---|
| Cyclohexene Oxide | Thiophenols / Coordination Polymers (Eu³⁺, Tb³⁺) | Thiolysis / Ring-opening | Stereoselective | trans-2-Thiocyclohexanol | beilstein-journals.org |
| Cyclohexene | Bromine | Halogenation | Stereoselective (Anti-addition) | trans-1,2-Dibromocyclohexane | slideshare.net |
| Cyclohexene | Peracetic Acid / CaAl-LDH-Metal Complex | Epoxidation | Stereoselective | Cyclohexene Oxide | rsc.org |
| Styrene (as alkene example) | 2-Quinolinesulfenyl Chloride | Annulation | Regioselective (Markovnikov) | Condensed Thiazolium Salt | mdpi.com |
Environmental Aspects and Degradation Pathways of Cyclohexene Sulfide
Biotransformation and Biodegradation Mechanisms
The biotransformation of organosulfur compounds is a key process in their environmental degradation. While direct studies on cyclohexene (B86901) sulfide (B99878) are scarce, research on other thiirane-containing molecules provides insight into potential metabolic pathways.
No specific studies detailing the microbial degradation of cyclohexene sulfide under either aerobic or anaerobic conditions were identified in the reviewed literature. The primary route of biotransformation for some thiirane-containing compounds appears to be oxidation. nih.gov For instance, research on the biotransformation of a thiirane-based gelatinase inhibitor, SB-3CT, has identified several metabolic pathways. rsc.orgnih.gov These include oxidation of the thiirane (B1199164) sulfur, hydroxylation of other parts of the molecule, and oxidation at the α-position to a sulfonyl group, leading to inactive metabolites. rsc.orgnih.gov Another minor metabolic route involves the ring-opening of the thiirane, followed by S-methylation and subsequent oxidation. rsc.org
One study investigated the fungal biotransformation of phenylcyclopropane and its corresponding thiirane. While the fungus Mortierella isabellina was able to hydroxylate phenylcyclopropane, it did not transform the thiirane analog, suggesting that some thiiranes may be poor substrates for biotransformation by certain microorganisms. cdnsciencepub.com
In contrast, extensive research exists on the anaerobic degradation of the structurally related, but sulfur-free compound, cyclohexane (B81311). Sulfate-reducing bacteria, for example, can degrade cyclohexane under anoxic conditions. nih.govfrontiersin.orgnih.govresearchgate.net This process involves the initial activation of the cyclohexane molecule by addition to fumarate, forming cyclohexylsuccinate, which is then further metabolized. nih.govfrontiersin.orgnih.govresearchgate.net Whether a similar activation mechanism could apply to this compound under anaerobic, sulfate-reducing conditions is currently unknown.
Table 1: Potential Biotransformation Pathways of Thiirane-Containing Compounds (based on SB-3CT)
| Pathway | Description | Resulting Products | Activity of Products | Reference |
|---|---|---|---|---|
| Oxidation | Oxidation of the thiirane sulfur atom. | Sulfoxide (B87167) | Inactive | rsc.orgnih.gov |
| Ring-Opening | Opening of the three-membered thiirane ring. | Thiolate intermediate, which can be further metabolized (e.g., S-methylation and oxidation). | Inactive | rsc.org |
| Other Oxidations | Hydroxylation or oxidation at other positions on the molecule. | Hydroxylated derivatives, sulfinic acid. | Can be active or inactive. | rsc.orgnih.gov |
Abiotic Degradation Pathways in Environmental Matrices
Information regarding the abiotic degradation of this compound under typical environmental conditions (e.g., hydrolysis, photolysis in water, soil, or air) is not available in the reviewed scientific literature.
Studies have been conducted under non-environmental, laboratory conditions that demonstrate the reactivity of the C-S bond. For example, the reaction of cyclohexene with elemental sulfur at 140°C has been shown to yield dicyclohexyl monosulfide, dicyclohexyl disulfide, and polymeric products containing cyclohexane units linked by sulfur. allenpress.com Additionally, theoretical studies on the aquathermal degradation of cyclohexyl phenyl sulfide (a different but related compound) show that in the presence of water and metal ion catalysts at high temperatures, the C-S bond can be cleaved. acs.org However, these conditions are not representative of typical surface environments and are more relevant to industrial processes or deep subsurface conditions.
Methodologies for Tracking Degradation Products and Environmental Fate
The study of the environmental fate of cyclic sulfur compounds requires robust analytical methodologies to identify and quantify the parent compound and its various degradation products. A range of chromatographic and spectrometric techniques are suitable for this purpose.
High-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC), both coupled with diode-array detection (DAD), have been successfully developed for the analysis of cyclic sulfur compounds in water samples, including degradation products of sulfur mustard like 1,4-thioxane and 1,4-dithiane. researchgate.net These methods allow for the separation and quantification of multiple cyclic compounds within a short analysis time. researchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique used to characterize sulfur-containing organic compounds. utwente.nl It has been employed in model studies to analyze the reaction products of sulfur donors and olefins. utwente.nl For volatile compounds, headspace-trap GC-MS can be used to determine trace levels of cyclic decomposition compounds in water. researchgate.net
Table 2: Analytical Methodologies for Cyclic Sulfur Compounds
| Methodology | Analytes | Matrix | Purpose | Reference |
|---|---|---|---|---|
| RP-HPLC-DAD | Cyclic sulfur mustard degradation products (e.g., 1,4-thioxane, 1,4-dithiane) | Water | Qualitative and quantitative determination | researchgate.net |
| MEKC-DAD | Cyclic sulfur mustard degradation products | Water | Separation and determination | researchgate.net |
| GC-MS | Sulfur-containing organic compounds | Model reaction mixtures | Characterization of reaction products | utwente.nl |
| Headspace-trap GC-MS | Volatile cyclic sulfur compounds | Water | Trace determination | researchgate.net |
Future Perspectives and Emerging Research Directions for Cyclohexene Sulfide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclohexene (B86901) sulfide (B99878) and its derivatives is a cornerstone for its further application. While traditional methods exist, the focus is shifting towards greener and more efficient strategies.
One established method for producing cyclohexene sulfide involves the reaction of cyclohexene oxide with potassium thiocyanate (B1210189). orgsyn.org This method, while effective, is being re-evaluated in the context of green chemistry principles, which prioritize waste prevention, atom economy, and the use of less hazardous substances. cardiff.ac.uk Future research will likely focus on developing catalytic and biocatalytic approaches to improve the sustainability of this transformation.
Key areas for development include:
Biocatalysis: The use of enzymes, such as lipases or monooxygenases, presents a promising avenue for the synthesis of sulfur-containing compounds under mild and environmentally friendly conditions. ucl.ac.ukmdpi.com Biocatalytic methods can offer high chemo- and enantioselectivity, reducing the need for toxic reagents and complex purification steps. ucl.ac.ukacs.org
Visible-Light-Induced Reactions: Photochemical methods are gaining traction as a green approach to organic synthesis. benthamdirect.com Exploring visible-light-mediated pathways for the synthesis of this compound and its derivatives could lead to more energy-efficient and selective processes.
Catalyst Development: The design of novel catalysts, including heterogeneous catalysts, for the conversion of cyclohexene oxide or other precursors to this compound is a critical research direction. beilstein-journals.org The goal is to develop robust and recyclable catalysts that can operate under mild conditions with high efficiency.
A comparison of traditional and emerging synthetic strategies highlights the potential for significant improvements in sustainability and efficiency.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Often involves stoichiometric reagents and potentially harsh conditions. orgsyn.org | Well-established and understood procedures. | Optimization for yield and selectivity. |
| Catalytic Methods | Employs catalysts to improve reaction rates and selectivity. beilstein-journals.org | Higher efficiency, potential for catalyst recycling. | Development of novel, highly active and selective catalysts. |
| Biocatalytic Synthesis | Utilizes enzymes or whole-cell systems. ucl.ac.ukmdpi.com | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery, engineering, and process optimization. ucl.ac.uk |
| Photochemical Synthesis | Driven by visible light. benthamdirect.com | Energy efficiency, mild conditions. | Development of suitable photoredox catalysts and reaction conditions. |
Exploration of Untapped Catalytic Applications
This compound and its derivatives are not only synthetic targets but also show potential as ligands and catalysts in their own right. The sulfur atom in the thiirane (B1199164) ring can coordinate to metal centers, influencing the catalytic activity and selectivity of various transformations.
Emerging research in this area includes:
Asymmetric Catalysis: Chiral sulfide ligands are known to be effective in a variety of asymmetric reactions. nih.govresearchgate.net The development of chiral derivatives of this compound could lead to new catalysts for enantioselective epoxidations, sulfoxidations, and other important transformations. nih.govucc.ie The stereochemistry of the sulfide can have a significant impact on the enantioselectivity of the catalyzed reaction. nih.gov
Sulfur Atom Transfer Reactions: Metal complexes are known to catalyze the transfer of sulfur atoms from thiiranes like this compound to other molecules. mdpi.com Further investigation into the catalytic cycles of these reactions, particularly with rhenium and molybdenum complexes, could lead to more efficient and selective desulfurization processes. mdpi.comiastate.eduiastate.edu
Ring-Opening Reactions: The strained three-membered ring of this compound makes it susceptible to ring-opening reactions. beilstein-journals.org Heterometallic coordination polymers have been shown to be effective catalysts for the ring-opening of this compound with anilines, producing trans-2-phenylaminocyclohexanethiol derivatives. researchgate.net
The catalytic activity of various metal complexes in the desulfurization of this compound is an active area of research.
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Rhenium(V) Dimer | Sulfur Atom Transfer | Catalyzes S atom transfer from thiiranes to triarylarsines. The reaction rate is dependent on the thiirane concentration. iastate.edunih.gov | iastate.edunih.gov |
| Molybdenum Complexes | Sulfur Atom Transfer | Complexes with phosphinoyldithioformate ligands show high conversion rates in short reaction times for the desulfurization of this compound. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |
| Heterometallic Coordination Polymers | Ring-Opening Reaction | Catalyze the reaction of this compound with anilines to form trans-2-phenylaminocyclohexanethiol. researchgate.net | researchgate.net |
| Palladium and Platinum Clusters | Hydrogenation | Chemisorbed sulfur on Pd and Pt surfaces influences the hydrogenation of cyclohexene. acs.org | acs.org |
Integration of this compound into Advanced Functional Materials
The unique properties of sulfur-containing polymers, such as high refractive indices and thermal stability, make this compound an attractive monomer for the synthesis of advanced functional materials.
Future research directions in this field are focused on:
Sulfur-Rich Polymers: The copolymerization of this compound with monomers like carbon disulfide can lead to the formation of sulfur-rich polymers, such as poly(trithiocyclohexylcarbonates). researchgate.netfigshare.comacs.org These materials exhibit high refractive indices and may have applications in optical materials. figshare.com
Polythioethers and Poly(monothiocarbonates): Ring-opening polymerization of this compound can produce polythioethers. researchgate.net Additionally, copolymerization with carbonyl sulfide (COS) can yield poly(monothiocarbonates) with tunable properties. rsc.org
Functional Polyurethanes: Sulfur-based polyols derived from this compound can be incorporated into polyurethanes, allowing for control over the material's tensile strength and elasticity. researchgate.net
The properties of polymers derived from this compound make them suitable for a range of applications.
| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Poly(trithiocyclohexylcarbonate) | This compound, Carbon disulfide | High refractive index (n > 1.72), Tg ~80 °C, antimicrobial activity. figshare.com | Optical materials, antimicrobial coatings. | figshare.com |
| Sulfur-based Polyurethanes | This compound-derived polyols, Isocyanates | Tunable tensile strength and elasticity. researchgate.net | Elastomers, coatings, adhesives. | researchgate.net |
| Poly(cyclohexene monothiocarbonate) | This compound, Carbonyl sulfide | High refractive index, tunable glass transition temperature. rsc.org | Optical plastics, specialty polymers. | rsc.org |
Deeper Insight into Biological Interactions and Therapeutic Potential
While research into the biological activity of this compound itself is limited, the cyclohexane (B81311) and sulfide moieties are present in numerous biologically active molecules. nordmann.globalacgpubs.org This suggests that derivatives of this compound could hold therapeutic potential.
Areas for future exploration include:
Drug Discovery: The cyclohexane ring is a common scaffold in drug discovery, often used as a bioisostere for phenyl or t-butyl groups to improve binding affinity and metabolic stability. pharmablock.com The introduction of a sulfur atom could further modulate the pharmacological properties of these molecules.
Antimicrobial and Anticancer Agents: Sulfur-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. benthamdirect.comacs.org The synthesis and screening of a library of this compound derivatives could lead to the discovery of new therapeutic leads.
Enzyme Inhibition: The cyclohexyl core is a key pharmacophore in some enzyme inhibitors. pharmablock.com For example, cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of c-Met for the treatment of non-small-cell lung cancer. acs.org Exploring how the incorporation of a sulfide into such structures affects their inhibitory activity is a worthwhile pursuit.
Antioxidant Activity: Some cyclohexene-fused organoselenium compounds have shown promising glutathione (B108866) peroxidase-like antioxidant activity. nih.govresearchgate.net Investigating the corresponding sulfur analogs could reveal new classes of antioxidants.
The structural motifs found in this compound are present in a variety of therapeutic agents.
| Structural Motif | Therapeutic Area | Example Compound Class | Rationale for Exploration | Reference |
|---|---|---|---|---|
| Cyclohexane Ring | General Drug Discovery | Venetoclax, Oseltamivir | Acts as a bioisostere to improve pharmacokinetic properties. pharmablock.com | pharmablock.com |
| Sulfur-containing Heterocycle | Anticancer, Antimicrobial | Thiophene and Thiazole derivatives | Known to possess a broad range of biological activities. acs.org | acs.org |
| Cyclohexane Core | Enzyme Inhibition | Cyclohexane-1,3-dione derivatives | Serves as a rigid scaffold for interacting with protein binding sites. acs.org | acs.org |
Advanced Characterization and Multiscale Modeling Approaches
To fully unlock the potential of this compound, a deeper understanding of its structure, reactivity, and interactions at the molecular level is required. Advanced characterization techniques and computational modeling will play a crucial role in this endeavor.
Future research will likely involve:
Advanced Spectroscopic and Microscopic Techniques: Techniques such as in-situ infrared spectroscopy, X-ray absorption spectroscopy (XAS), and electron microscopy can provide detailed information about the structure and electronic properties of this compound and its derivatives, as well as the catalysts used in their synthesis. acs.orgmdpi.com
Multiscale Modeling: Computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, can be used to investigate reaction mechanisms, predict the properties of novel materials, and understand biological interactions at the atomic level. iastate.edumdpi.com For instance, computational studies have been used to elucidate the mechanism of rhenium-catalyzed desulfurization of thiiranes. iastate.edunih.gov
Kinetic and Mechanistic Studies: Detailed kinetic studies, often coupled with computational modeling, are essential for understanding and optimizing catalytic processes involving this compound. iastate.edunih.gov These studies can provide insights into rate-determining steps and the influence of various reaction parameters.
A combination of experimental and computational approaches is key to advancing the science of this compound.
| Approach | Application to this compound | Key Insights Gained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Monitoring reaction kinetics and characterizing polymer structures. | Determination of reaction rates and polymer composition. iastate.eduresearchgate.net | iastate.eduresearchgate.net |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and thermodynamic stability. | Calculation of activation barriers and reaction energies. iastate.edu | iastate.edu |
| X-ray Crystallography | Determining the solid-state structure of derivatives and catalysts. | Precise bond lengths and angles, understanding of intermolecular interactions. nih.govnih.gov | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound-based polymers and their interactions with other molecules. | Understanding material properties and drug-receptor binding. mdpi.com | mdpi.com |
Q & A
Q. Q1. What are the standard laboratory methods for synthesizing cyclohexene sulfide, and how can reaction conditions be optimized for high yield?
Answer: this compound is typically synthesized via the reaction of cyclohexene with sulfur dichloride (SCl₂) in the presence of a base like pyridine. Critical parameters include:
- Temperature control : Room temperature minimizes side reactions (e.g., over-oxidation).
- Base selection : Pyridine neutralizes HCl byproducts, preventing acid-catalyzed side reactions.
- Purification : Distillation under reduced pressure removes volatile impurities, while aqueous washes eliminate residual acids .
For industrial-scale methods, catalytic hydrogenation of cyclohexene oxide with sulfur (using Pd/Pt catalysts) is employed under controlled pressure and temperature .
Advanced Mechanistic Studies
Q. Q2. How can researchers experimentally characterize the interaction of this compound with antioxidant enzymes like glutathione peroxidase (GPx)?
Answer: Key methodologies include:
- Enzyme kinetics assays : Monitor GPx activity via NADPH oxidation coupled to glutathione reductase, comparing rates with/without this compound .
- Spectroscopic techniques : Use X-ray crystallography or NMR to identify selenenyl sulfide adducts formed during the enzyme’s catalytic cycle .
- Computational modeling : Molecular docking simulations predict binding affinities and active-site interactions. These approaches resolve structural and kinetic mechanisms of inhibition or activation .
Data Contradiction Analysis
Q. Q3. How should discrepancies in reported antioxidant activities of this compound derivatives be addressed?
Answer: Discrepancies often arise from assay variability (e.g., DPPH radical scavenging vs. GPx-like activity) or differences in compound purity. To resolve conflicts:
- Standardize assays : Use identical protocols (e.g., substrate concentrations, pH) across studies.
- Validate purity : Employ HPLC or GC-MS to confirm compound integrity.
- Cross-reference data : Compare results with structurally similar compounds (e.g., ebselen) to contextualize activity levels. For example, di-(o-formylcyclohex-1-ene)diselenide outperforms ebselen in GPx-like activity, suggesting substituent effects .
Temporal Degradation in Experiments
Q. Q4. What experimental strategies mitigate the impact of this compound degradation during long-term studies?
Answer:
- Stability assays : Monitor degradation via GC-MS or HPLC under varying conditions (e.g., light, temperature).
- Storage protocols : Use amber vials at –20°C to slow oxidation.
- Degradation product analysis : Identify metabolites (e.g., sulfoxides) via LC-MS and assess their bioactivity. Temporal effects in vitro show cyclohexene oxide and trans-cyclohexanediol as primary metabolites, which may confound results if unaccounted for .
Dose-Response Thresholds in Animal Models
Q. Q5. What methodologies identify threshold dosage effects of this compound in vivo?
Answer:
- Dose-ranging studies : Administer incremental doses (e.g., 0.1–100 mg/kg) and measure biomarkers (e.g., glutathione levels, lipid peroxidation).
- Statistical modeling : Use sigmoidal curve fitting (Hill equation) to determine EC₅₀/LC₅₀ values.
- Histopathological analysis : Correlate tissue damage (e.g., liver necrosis) with dosage. Threshold effects are observed at ~10 mg/kg, beyond which oxidative stress markers escalate sharply .
Metabolic Pathway Elucidation
Q. Q6. Which analytical techniques are optimal for tracing this compound metabolism in hepatic systems?
Answer:
- LC-MS/MS : Identifies sulfoxide/sulfone metabolites with high sensitivity.
- Isotopic labeling : Use ³⁴S-labeled this compound to track sulfur incorporation into metabolites.
- Enzyme inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to delineate metabolic pathways. In vitro microsomal studies reveal CYP450-mediated oxidation as a primary route .
Comparative Reactivity with Analogues
Q. Q7. How does this compound’s reactivity compare to thiirane or tetrahydrothiophene in nucleophilic substitution reactions?
Answer:
- Ring strain effects : Thiirane’s strained 3-membered ring enhances reactivity, while this compound’s bicyclic structure reduces strain, slowing substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states. Kinetic studies show tetrahydrothiophene undergoes slower substitution due to reduced electrophilicity .
Conflicting Toxicity Data
Q. Q8. How can researchers reconcile limited dermal toxicity data for this compound?
Answer:
- OECD guideline compliance : Perform standardized assays (e.g., OECD 439 for skin irritation) using reconstructed human epidermis models.
- Cross-species extrapolation : Compare in vitro results (e.g., cell viability assays) with in vivo rodent data. Current gaps highlight the need for tiered testing, starting with zebrafish models to prioritize further mammalian studies .
Q. Tables for Key Data
| Parameter | This compound | Di-(o-formylcyclohex-1-ene)diselenide | Ebselen |
|---|---|---|---|
| GPx-like activity (μmol/g) | Not specified | >10 (vs. ebselen) | Baseline (1.0) |
| Metabolic Stability (t₁/₂) | 2.5 hrs (microsomes) | N/A | 8 hrs |
| Threshold Dose (mg/kg) | 10 (in vivo) | N/A | 50 (in vivo) |
Data sourced from in vitro and in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
